molecular formula C16H15NO5 B13851954 4-[2-(4-Methoxyanilino)-2-oxoethoxy]benzoic acid

4-[2-(4-Methoxyanilino)-2-oxoethoxy]benzoic acid

Cat. No.: B13851954
M. Wt: 301.29 g/mol
InChI Key: SDPIKLOGTLBIQG-UHFFFAOYSA-N
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Description

4-[2-(4-Methoxyanilino)-2-oxoethoxy]benzoic acid is an organic compound with a complex structure that includes both aromatic and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Methoxyanilino)-2-oxoethoxy]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline and 4-hydroxybenzoic acid.

    Formation of Intermediate: The first step involves the reaction of 4-methoxyaniline with an appropriate acylating agent to form an intermediate compound.

    Etherification: The intermediate is then subjected to etherification with 4-hydroxybenzoic acid under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes the use of advanced catalysts and reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Methoxyanilino)-2-oxoethoxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[2-(4-Methoxyanilino)-2-oxoethoxy]benzoic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(4-Methoxyanilino)-2-oxoethoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-4-[2-(2-methoxyanilino)-2-oxoethoxy]benzoic acid: This compound has a similar structure but with different substitution patterns on the aromatic rings.

    2-ethoxy-4-(2-(4-methoxyanilino)(oxo)ac)carbohydrazonoyl)phenyl benzoate: Another structurally related compound with variations in the ether and acyl groups.

Uniqueness

4-[2-(4-Methoxyanilino)-2-oxoethoxy]benzoic acid is unique due to its specific substitution pattern and the presence of both ether and aromatic functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoic acid

InChI

InChI=1S/C16H15NO5/c1-21-13-8-4-12(5-9-13)17-15(18)10-22-14-6-2-11(3-7-14)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20)

InChI Key

SDPIKLOGTLBIQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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